1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE is a complex organic compound with the molecular formula C18H30N2O4 It is characterized by its spirocyclic structure, which includes a cyclopentane ring fused to a pyrrole and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a cyclopentane derivative with a pyrrole derivative, followed by the introduction of a piperidine ring. The tert-butyl and methyl groups are introduced through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE can be compared with other spirocyclic compounds, such as:
Spiro[cyclopentane-pyrrole] derivatives: Similar in structure but may lack the piperidine ring or tert-butyl group.
Spiro[piperidine-pyrrole] derivatives: Similar but may have different substituents on the piperidine or pyrrole rings.
The uniqueness of 1’-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4’-PIPERIDINE]-1’,6A-DICARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O'-tert-butyl 3a-O-methyl (3aS,6aR)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-16(2,3)24-15(22)20-9-7-17(8-10-20)5-6-18(14(21)23-4)12-19-11-13(17)18/h13,19H,5-12H2,1-4H3/t13-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMYJHQRIHZGRH-FZKQIMNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3(C2CNC3)C(=O)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC[C@@]3([C@@H]2CNC3)C(=O)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.